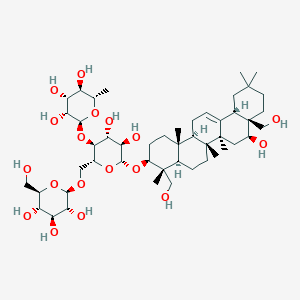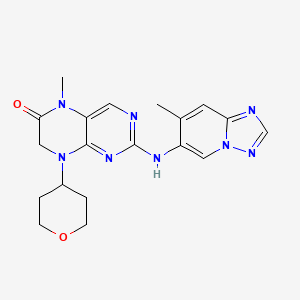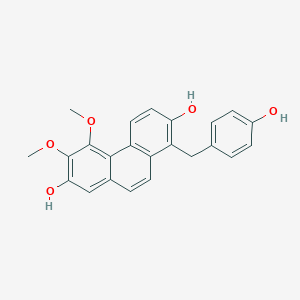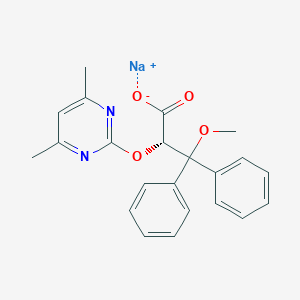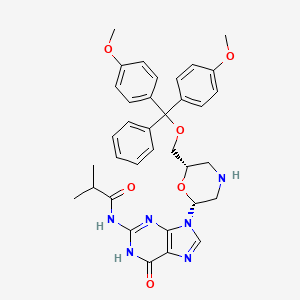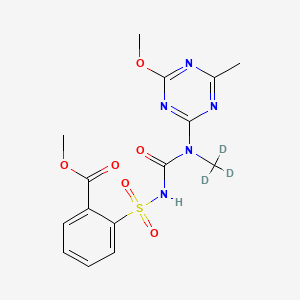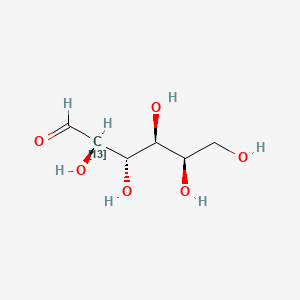
L-isoleucyl-L-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-isoleucyl-L-arginine is a dipeptide composed of the amino acids L-isoleucine and L-arginine. This compound is known for its role as a potent angiotensin-converting enzyme (ACE) inhibitor, making it significant in hypertension research .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-isoleucyl-L-arginine can be synthesized through peptide coupling reactions. The synthesis typically involves the activation of the carboxyl group of L-isoleucine, followed by coupling with the amino group of L-arginine. Common reagents used in this process include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound involves similar peptide synthesis techniques but on a larger scale. The process is optimized for yield and purity, often employing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
L-isoleucyl-L-arginine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the arginine residue, leading to the formation of nitric oxide (NO) and other reactive nitrogen species.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The amino groups in this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitric oxide, while substitution reactions can yield various substituted derivatives of this compound .
Scientific Research Applications
L-isoleucyl-L-arginine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and enzymatic studies.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in hypertension and cardiovascular diseases due to its ACE inhibitory activity.
Industry: Utilized in the development of peptide-based drugs and as a research tool in biochemical assays
Mechanism of Action
L-isoleucyl-L-arginine exerts its effects primarily through inhibition of the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. The molecular targets include the active site of ACE, where this compound binds and inhibits its activity. This pathway is crucial in the regulation of blood pressure and fluid balance .
Comparison with Similar Compounds
L-isoleucyl-L-arginine is unique among ACE inhibitors due to its specific dipeptide structure. Similar compounds include:
L-alanyl-L-arginine: Another dipeptide with ACE inhibitory activity but different potency and specificity.
L-valyl-L-arginine: Similar in structure but with variations in the side chain, affecting its binding affinity and inhibitory activity.
L-leucyl-L-arginine: Shares structural similarities but differs in its pharmacokinetic properties and efficacy
These comparisons highlight the uniqueness of this compound in terms of its specific amino acid composition and its resulting biological activity.
Properties
Molecular Formula |
C12H25N5O3 |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C12H25N5O3/c1-3-7(2)9(13)10(18)17-8(11(19)20)5-4-6-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t7-,8-,9-/m0/s1 |
InChI Key |
HYXQKVOADYPQEA-CIUDSAMLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



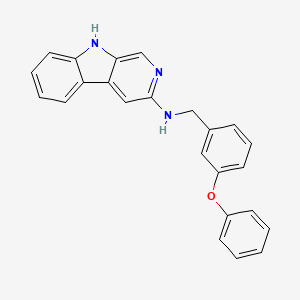


![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
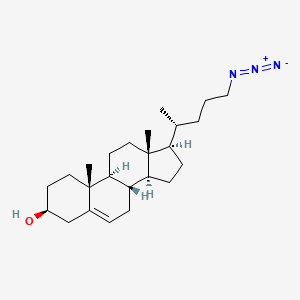
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)
